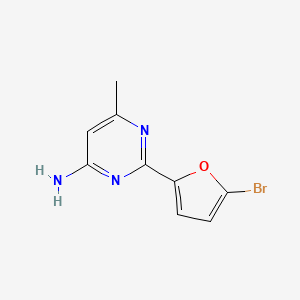
2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
Übersicht
Beschreibung
The closest compounds I found are 2-Fluoroethyl fluoroacetate and 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate . These are fluorinated compounds, which are often used in the synthesis of various organic molecules due to their unique reactivity.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, the molecular formula of 2-Fluoroethyl fluoroacetate is C4H6F2O2 , and for 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate, it’s CHFOS .Chemical Reactions Analysis
Fluorinated compounds are known for their unique reactivity. For instance, 2-[18F]Fluoroethyltosylate ([18F]FEtOTs) is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers for positron emission tomography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 2-Fluoroethyl fluoroacetate has a molecular formula of C4H6F2O2 and an average mass of 124.086 Da .Wissenschaftliche Forschungsanwendungen
Electrolyte Solvation Structures for Lithium Metal Batteries
The fluorinated structure of this compound suggests its utility in the formulation of electrolytes for lithium metal batteries (LMBs). Fluorinated solvents have been shown to influence the solvation structures and electrode/electrolyte interphases in LMBs . The presence of fluorine can enhance the stability of the electrolyte and improve battery performance by facilitating the formation of localized high-concentration electrolytes (LHCEs), which outperform traditional carbonate electrolytes.
Molecular Design for Alkali Metal Batteries
Innovations in electrolyte molecular design are crucial for the development of high-energy-density alkali metal batteries (AMBs). The molecular structure of the compound, with its fluorinated ethyl group, could be integral in creating new electrolyte designs that offer improved stability and oxidation resistance, which is essential for batteries operating at high voltages .
Positron Emission Tomography (PET) Tracers
Fluorinated compounds are often used in the synthesis of tracers for PET imaging. The specific compound could potentially be used to create tracers like 2-[(18)F]fluoroethyl-choline, which is used for the detection of prostate cancer and brain tumors. Its ability to be actively transported into mammalian cells and phosphorylated makes it a promising candidate for PET applications .
Wirkmechanismus
The mechanism of action of fluorinated compounds can vary widely depending on their structure and the context in which they’re used. For example, O-(2-18F-fluoroethyl)-L-tyrosine (18F-FET) is a PET tracer for glioma imaging, and its uptake is suggested to be driven by an overexpression of the L-type amino-acid transporter 1 (LAT1) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-3-4-14-10(15)6-8-5-7(11(16)17)1-2-9(8)13-14/h6-7H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQBFHMDLIBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

